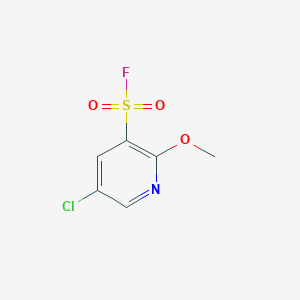
5-Chloro-2-methoxypyridine-3-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-methoxypyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C6H5ClFNO3S It is a derivative of pyridine, characterized by the presence of a chloro group at the 5-position, a methoxy group at the 2-position, and a sulfonyl fluoride group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride typically involves the chlorination of 2-methoxypyridine followed by sulfonylation and fluorination. One common method includes the reaction of 2-methoxypyridine with chlorosulfonic acid to introduce the sulfonyl chloride group, followed by treatment with a fluorinating agent such as sulfur tetrafluoride to obtain the sulfonyl fluoride derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation may be employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
5-Chloro-2-methoxypyridine-3-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Coupling reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a halide source.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.
Oxidation and reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Coupling reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Nucleophilic substitution: Formation of sulfonamides, sulfonate esters, or sulfonate thioesters.
Oxidation and reduction: Formation of oxidized or reduced derivatives of the compound.
Coupling reactions: Formation of biaryl compounds in Suzuki-Miyaura coupling.
科学的研究の応用
5-Chloro-2-methoxypyridine-3-sulfonyl fluoride has several applications in scientific research:
Organic synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal chemistry: Potential use in the development of pharmaceuticals due to its ability to modify biological targets.
Material science: Utilized in the synthesis of functional materials with specific properties.
Chemical biology: Employed in the study of enzyme mechanisms and protein modifications.
作用機序
The mechanism of action of 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with biological targets. The sulfonyl fluoride group is particularly reactive, allowing the compound to modify amino acid residues in proteins, such as serine or cysteine, thereby affecting enzyme activity and protein function .
類似化合物との比較
Similar Compounds
5-Chloro-2-methoxypyridine-3-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
2-Methoxypyridine-3-sulfonyl fluoride: Lacks the chloro group at the 5-position.
5-Chloro-2-methoxypyridine: Lacks the sulfonyl fluoride group.
Uniqueness
5-Chloro-2-methoxypyridine-3-sulfonyl fluoride is unique due to the presence of both the chloro and sulfonyl fluoride groups, which confer distinct reactivity and potential for diverse applications in synthesis and biological studies .
特性
IUPAC Name |
5-chloro-2-methoxypyridine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO3S/c1-12-6-5(13(8,10)11)2-4(7)3-9-6/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCUXFVYGXDOAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














